Product packaging for Decyl acrylate(Cat. No.:CAS No. 2156-96-9)

Decyl acrylate

Cat. No.: B1670160
CAS No.: 2156-96-9
M. Wt: 212.33 g/mol
InChI Key: FWLDHHJLVGRRHD-UHFFFAOYSA-N
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Description

Decyl acrylate (CAS RN: 2156-96-9) is a long-chain monofunctional acrylate ester monomer that serves as a critical building block in polymer and materials science research. Its chemical structure, featuring a hydrophobic decyl chain, imparts unique properties to resulting polymers, primarily flexibility and low glass transition temperature (Tg), which are essential for developing high-performance materials . This compound is a versatile precursor for both homopolymers and copolymers, and it can be synthesized with a wide range of other monomers, including methacrylates, styrene, vinyl acetate, and unsaturated polyesters . In application-oriented research, this compound is extensively utilized in the formulation of advanced coatings and adhesives that require exceptional durability, weather resistance, and adhesion to diverse substrates . Its long alkyl chain contributes to hydrophobicity and chemical resistance in polymers, making it a compound of interest for developing low-free-energy surfaces. Such surfaces are critical for applications like self-cleaning materials and non-fouling coatings, as demonstrated in studies involving perfluoro this compound coatings . Furthermore, it finds applications in the synthesis of modifiers for plastics, textiles, and inks . Researchers should note that this compound is a combustible liquid with a flash point of approximately 113-227°C and is insoluble in water . It is classified as a skin and eye irritant . Appropriate safety precautions must be observed, including the use of protective gloves, eye protection, and adequate ventilation. The product is stabilized with MEHQ (monomethyl ether of hydroquinone) to prevent premature polymerization during storage and handling . This product is intended For Research Use Only (RUO). It is not intended for, and must not be used in, human or veterinary diagnostic procedures, drugs, cosmetics, or personal care products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B1670160 Decyl acrylate CAS No. 2156-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl prop-2-enoate
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InChI

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h4H,2-3,5-12H2,1H3
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InChI Key

FWLDHHJLVGRRHD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCOC(=O)C=C
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Molecular Formula

C13H24O2
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Related CAS

29500-86-5
Record name Poly(decyl acrylate)
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DSSTOX Substance ID

DTXSID9044873
Record name Decyl prop-2-enoate
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Molecular Weight

212.33 g/mol
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Physical Description

N-decyl acrylate is a liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, Liquid; [ICSC], LIQUID.
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Boiling Point

473 °F at 760 mmHg (est.) (USCG, 1999), 158 °C @ 50 MM HG
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Flash Point

260 °F (USCG, 1999), 227 °C, 227 °C (OPEN CUP), 227 °C o.c.
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Solubility

VERY SLIGHTLY SOL IN WATER, Solubility in water: poor
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Density

0.8781 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8781 at 20 °C/4 °C, Relative density (water = 1): 0.88
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CAS No.

2156-96-9
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Melting Point

less than 32 °F (USCG, 1999), not available
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Synthetic Methodologies and Reaction Kinetics for Decyl Acrylate Polymerization

Homopolymerization of Decyl Acrylate (B77674)

Homopolymerization of decyl acrylate involves the reaction of DA monomers with each other to form poly(this compound) chains. Free radical polymerization is a common technique employed for this synthesis.

Free Radical Polymerization Techniques for Poly(this compound) Synthesis

Free radical polymerization of this compound typically involves the use of an initiator to generate free radicals, which then propagate the polymerization chain reaction.

Organic peroxides, such as benzoyl peroxide (BZP), are well-known thermal radical initiators used in the polymerization of acrylic monomers sigmaaldrich.com. Benzoyl peroxide initiates polymerization by undergoing thermal decomposition to produce benzoyloxy radicals mdpi.com. In the context of this compound homopolymerization, benzoyl peroxide has been successfully employed as an initiator researchgate.nettandfonline.com. The concentration of the initiator can significantly influence the polymerization rate and the molecular weight of the resulting polymer mdpi.com. Higher initiator concentrations generally lead to faster polymerization rates due to a higher concentration of initiating radicals, but can also result in lower molecular weights due to increased termination events.

The choice of solvent plays a significant role in free radical polymerization by affecting monomer solubility, initiator efficiency, radical diffusion, and chain transfer reactions. Toluene (B28343), an aromatic hydrocarbon, is a commonly used solvent in the free radical polymerization of this compound researchgate.nettandfonline.com. Toluene is an organic, water-insoluble liquid fishersci.senih.gov. Studies on alkyl acrylates, including dothis compound (a closely related long-chain acrylate), in toluene solution have investigated the solvent's influence on the propagation rate coefficient (kp) nih.govnih.govresearchgate.net. While some earlier studies suggested a decrease in kp with increasing ester side chain length in toluene, more recent research using techniques like pulsed laser polymerization-size exclusion chromatography (PLP-SEC) indicates that the solvent influence on the propagation reaction in toluene (and butyl acetate) is not significantly different compared to bulk polymerization for longer alkyl chains nih.govresearchgate.net. However, differences in polarity and size between the monomer and solvent can still lead to variations in polymerization kinetics, primarily of entropic origin nih.gov. The presence of a solvent can also influence chain transfer reactions researchgate.net.

Temperature is a critical parameter in free radical polymerization, affecting the rate of initiator decomposition, propagation, termination, and chain transfer reactions. Higher temperatures generally increase the rate of radical generation and propagation, leading to faster polymerization. However, elevated temperatures can also increase the likelihood of side reactions, such as chain transfer to polymer and backbiting, which can affect the polymer's molecular weight distribution and branching researchgate.net. For this compound homopolymerization initiated by benzoyl peroxide in toluene, a reaction temperature of 353 K (80 °C) has been reported . Studies on other acrylate monomers indicate that polymerization temperature influences reaction rate and can affect particle size in emulsion polymerization researchgate.net. High-temperature thermal polymerization of acrylate monomers can lead to lower molecular weight polymers upenn.edu.

Following polymerization, the synthesized poly(this compound) needs to be purified to remove residual monomer, initiator fragments, solvent, and other impurities. A common purification method involves precipitation of the polymer from its solution by adding a non-solvent researchgate.net. For poly(this compound) synthesized in toluene, precipitation in methanol (B129727) has been used, followed by further purification through repeated precipitation from a hexane (B92381) solution by methanol and subsequent drying under vacuum .

Characterization techniques are then employed to determine the properties of the synthesized poly(this compound). Techniques such as Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FT-IR), and Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) are used to analyze the thermal properties, chemical structure, and composition of the polymer researchgate.nettandfonline.com. Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight and molecular weight distribution of the polymer researchgate.netresearchgate.net. Viscometric studies can also provide information about the polymer's molecular weight and solution behavior researchgate.nettandfonline.com.

Here is a table summarizing typical conditions and characterization methods for free radical homopolymerization of this compound based on the search results:

ParameterTypical Condition/MethodSource(s)
InitiatorBenzoyl Peroxide (BZP) researchgate.nettandfonline.com
SolventToluene researchgate.nettandfonline.com
Reaction Temperature353 K (80 °C)
Purification MethodPrecipitation (e.g., with methanol) researchgate.net
Characterization MethodsTGA, FT-IR, FT-NMR, GPC, Viscometry researchgate.nettandfonline.comresearchgate.net
Temperature Regimes and Their Impact on Polymerization

Controlled/Living Radical Polymerization of this compound

Controlled/Living Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer better control over molecular weight, molecular weight distribution, and polymer architecture compared to conventional free radical polymerization sigmaaldrich.com. While the provided search results specifically mention RAFT polymerization for dothis compound (a related monomer) , detailed information or research findings specifically on the application of CRP techniques for the homopolymerization of this compound were not extensively found within the provided context. However, radical initiators used in conventional free radical polymerization are also utilized in controlled radical polymerization methods sigmaaldrich.com. Research on other acrylates suggests that CRP methods can be used to prepare polymers with controlled molecular weights and narrow polydispersity indices researchgate.net.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA) to mediate the polymerization process. acs.orgsigmaaldrich.com This mediation occurs through a reversible chain-transfer process involving addition-fragmentation. sigmaaldrich.com The presence of the thiocarbonylthio group in the RAFT agent is crucial for the living character of the polymerization, enabling the synthesis of polymers with defined end-groups and complex architectures like block and star copolymers. sigmaaldrich.comresearchgate.netsigmaaldrich.com

The selection of an appropriate CTA is critical for achieving controlled polymerization in RAFT. sigmaaldrich.commdpi.comunibo.it The effectiveness of a CTA depends on its compatibility with the chosen monomer and reaction conditions, as well as the desired polymer properties. mdpi.com For acrylate monomers, common categories of effective RAFT agents include dithioesters and trithiocarbonates. mdpi.comsigmaaldrich.com Specifically, trithiocarbonates with a Z-group based on a thiol with low volatility and an R-group such as cyanomethyl are considered good choices for acrylates. sigmaaldrich.comsigmaaldrich.com The R and Z substituents on the thiocarbonylthio group significantly influence the polymerization kinetics and the degree of structural control. sigmaaldrich.com

RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and low dispersities (typically Đ = 1.05-1.3). acs.orgsigmaaldrich.comrsc.org The molecular weight of the polymer can be controlled by the ratio of monomer to CTA. researchgate.net The dispersity, a measure of the molecular weight distribution, is also influenced by the CTA structure and concentration, as well as the reaction conditions. researchgate.net Achieving narrow molecular weight distributions is a hallmark of well-controlled RAFT polymerization. acs.orgrsc.org However, side reactions such as intermolecular chain transfer to polymer can occur at higher monomer conversions, leading to the formation of higher molecular weight components and broadening of the molecular weight distribution, particularly in the RAFT polymerization of acrylates like dothis compound. acs.org The rate coefficient of intermolecular transfer to polymer has been estimated for dothis compound polymerization via kinetic simulations. acs.org

Data on the effect of CTA structure on molecular weight and dispersity in RAFT polymerization of acrylates can be complex and depends on specific reaction conditions and the chosen CTA. However, general principles indicate that a suitable CTA leads to predictable molecular weights and low dispersities. acs.orgrsc.orgresearchgate.net

Chain Transfer Agent (CTA) Selection
Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique used to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. springernature.comsigmaaldrich.com The mechanism involves the reversible transfer of a halogen atom between a catalyst (typically a transition metal complex) and a dormant polymer chain. springernature.com This dynamic equilibrium between active radical species and dormant species allows for controlled chain growth. springernature.comacs.org

The solubility of the catalyst complex in the monomer and solvent is crucial for effective control in ATRP. For instance, in the ATRP of dodecyl (lauryl) acrylate, the poor solubility of catalyst complexes formed with linear tridentate amines and Cu(I)Br in the non-polar monomer and solvents resulted in poor control over molecular weight and high polydispersity. tandfonline.comresearchgate.net The use of more soluble catalysts, such as those formed by complexing copper with 4,4'-di(5-nonyl)-2,2'-bipyridine, improved both molecular weight control and polydispersities. tandfonline.comresearchgate.net

Photo-mediated ATRP (photoATRP) utilizes light to induce the activation and deactivation steps in the polymerization. sjtu.edu.cnacs.orgresearchgate.net This technique offers advantages such as temporal control over polymer growth and enhanced tolerance towards oxygen. researchgate.net In photoATRP, light facilitates the regeneration of the active catalytic species. sjtu.edu.cnresearchgate.net This can involve the direct reduction of the alkyl halide initiator or polymer chain end by a photoredox catalyst, generating a radical and an oxidized catalyst species. acs.org The oxidized catalyst can then mediate the deactivation of the growing radical chain. acs.org PhotoATRP can be conducted with very low concentrations of transition metal catalysts, sometimes even using organic photoredox catalysts in metal-free systems. researchgate.netacs.org The efficiency of photoATRP can be influenced by factors such as light intensity, the type of ligand used with the metal catalyst, and the concentration of oxygen. researchgate.net

Copolymerization of this compound

This compound can be copolymerized with other monomers to yield polymers with tailored properties. Copolymerization allows for the combination of the characteristics of different monomer units within a single polymer chain.

This compound-Styrene Copolymers

Copolymerization of this compound with styrene (B11656) has been investigated, particularly for applications as performance additives in lubricating oils, such as pour point depressants and viscosity modifiers. tandfonline.comzenodo.org The inclusion of styrene in the copolymer composition is known to increase the thermal stability of the resulting polymer. tandfonline.com

Copolymers of this compound and styrene can be synthesized via free radical polymerization using initiators like benzoyl peroxide (BZP) in a solvent such as toluene. tandfonline.com The composition of the copolymer, specifically the extent of styrene incorporation, can be determined using techniques like FT-IR and NMR spectroscopy. tandfonline.comresearchgate.netresearchgate.netresearchgate.net For instance, the presence of phenyl protons from styrene can be observed in the ¹H NMR spectrum, and the C=O absorption from the acrylate can be analyzed in the FT-IR spectrum for quantitative determination of monomer content. tandfonline.comresearchgate.net

Research findings indicate that the viscometric molecular weight of this compound-styrene copolymers tends to be lower compared to the homopolymer of this compound, and the molecular weight gradually decreases with increasing styrene concentration in the monomer feed. tandfonline.com Despite having lower molecular weights, these copolymers have shown better performance as pour point depressants compared to the this compound homopolymer. tandfonline.com The efficiency of these copolymers as viscosity index improvers has also been studied, with results indicating that increasing styrene content can lead to an increase in viscosity index. zenodo.orgniscpr.res.in

Data on the synthesis and characterization of this compound-styrene copolymers can be presented in tables, detailing the monomer feed ratios, resulting copolymer compositions, molecular weights, and performance properties in specific applications.

Table 1: Example of this compound-Styrene Copolymer Synthesis and Characterization Data (Illustrative)

Styrene in Feed (wt%)This compound in Feed (wt%)Initiator (BZP)SolventReaction Temperature (°C)Reaction Time (h)Copolymer Composition (Styrene wt%)Viscometric Molecular Weight (Mv)
XYZToluene806AM1
X'Y'Z'Toluene806A'M2

Table 2: Example of Pour Point Depressant Performance of this compound-Styrene Copolymers (Illustrative)

Polymer TypeConcentration in Base Oil (ppm)Base Oil TypePour Point (°C)
Poly(this compound)P1BO1PP1
Poly(this compound-co-Styrene) (Copolymer 1)P1BO1PP2 (PP2 < PP1)
Poly(this compound-co-Styrene) (Copolymer 2)P1BO1PP3 (PP3 < PP1)
Synthesis via Free Radical Initiator Polymerization

Homopolymers and copolymers of this compound can be prepared via free radical initiator polymerization. specialchem.comresearchgate.net This method typically involves the use of a radical initiator in a solvent. For instance, benzoyl peroxide (BZP) has been used as an initiator in toluene solvent for the synthesis of this compound homopolymer and its copolymers with styrene. researchgate.nettandfonline.com Another common azo initiator is azobisisobutyronitrile (AIBN), which has been used in conventional free radical polymerization. researchgate.netgoogle.com

Influence of Styrene Concentration on Copolymer Properties

The concentration of styrene in the monomer mixture influences the properties of this compound-styrene copolymers. Studies have shown that the viscometric molecular weight (Mv) of the copolymers decreases gradually with an increase in styrene concentration. researchgate.nettandfonline.com Copolymers prepared with styrene have demonstrated greater efficiency as pour point depressants in lubricating compositions compared to the this compound homopolymer, with efficiency increasing up to a certain additive concentration. researchgate.nettandfonline.com

Thermal Stability Enhancements through Copolymerization

Copolymerization can enhance the thermal stability of this compound polymers. The introduction of styrene into the polymer structure has been observed to increase the thermal stability of the acrylate polymer. researchgate.net This is consistent with observations in earlier studies on similar systems.

This compound-Methyl Acrylate Copolymers

Copolymers of this compound and methyl acrylate have been synthesized and their properties investigated. researchgate.netvhht.dp.ua The addition of hydrophobic co-monomers like this compound to methyl acrylate structures significantly impacts the properties of the resulting dispersions and films, which is linked to considerable structural transformations of macromolecules within these systems. researchgate.netvhht.dp.ua

Emulsion Copolymerization Kinetics

Kinetic investigations into the emulsion copolymerization of this compound with methyl acrylate have been reported. researchgate.netvhht.dp.ua this compound influences the kinetics of emulsion copolymerization when compared to decyl methacrylate (B99206). vhht.dp.ua

Influence of this compound on Copolymerization Rate

The presence of long-chain monomers, such as this compound, reduces the rate of copolymerization with methyl acrylate. researchgate.netvhht.dp.ua This deceleration is attributed to the lower activity of this compound compared to methyl acrylate during copolymerization. researchgate.netvhht.dp.ua The redistribution of methyl acrylate in the polymer-monomer particle in the presence of monomer modifiers may also contribute to a decrease in the share of the reaction occurring via the homogeneous nucleating mechanism. vhht.dp.ua

This compound with Other Unsaturated Monomers (e.g., Methacrylic Acid Esters, Vinyl Acetate (B1210297), Acrylonitrile, Maleic Acid Esters, Vinyl Chloride, Vinylidene Chloride, Butadiene, Unsaturated Polyesters, Drying Oils)

This compound can form copolymers with a wide range of other unsaturated monomers. jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com These include:

Methacrylic acid and its salts, amides, and esters jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

(Meth)acrylates jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Acrylonitrile jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Maleic acid esters jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Vinyl acetate jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Vinyl chloride jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Vinylidene chloride jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Styrene jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Butadiene jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Unsaturated polyesters jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Drying oils jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com

Copolymerization with these monomers allows for the modification of polymer properties, such as imparting low glass transition temperature, hydrophobicity, low shrinkage, chemical resistance, good wetting, weather resistance, and impact strength to the resulting polymers. specialchem.comspecialchem.com

Terpolymerization Involving this compound (e.g., Alkyl Acrylate/Sunflower Oil/Styrene)

Terpolymerization involving this compound allows for the creation of materials with tailored properties by combining the characteristics of three different monomers. A notable example is the terpolymerization of an alkyl acrylate (such as this compound), sunflower oil, and styrene. This approach has been explored for developing sustainable lubricant additives with multifunctional performances, including viscosity index improvement, pour point depression, and antiwear properties mdpi.comencyclopedia.pubresearchgate.net.

Research has shown that the ratio of the monomers significantly impacts the performance of the resulting terpolymer. For instance, in studies involving alkyl acrylates (octyl, decyl, and dothis compound), sunflower oil, and styrene, a monomer ratio of 2:1:1 (alkyl acrylate:sunflower oil:styrene) by weight was found to yield effective terpolymeric additives mdpi.comencyclopedia.pubnbu.ac.in. The molecular weight of the terpolymer is also influenced by this ratio, with higher molecular weights observed at the 2:1:1 ratio nbu.ac.in. Furthermore, increasing the alkyl chain length in the acrylate monomer (from octyl to dodecyl) in these terpolymers has been shown to increase tribological performance and viscosity index, although it may decrease pour point depression performance encyclopedia.pubnbu.ac.in.

These terpolymers are typically synthesized via free radical polymerization using initiators like azobisisobutyronitrile (AIBN) in solvents such as toluene researchgate.netnbu.ac.in. Characterization techniques like FTIR, NMR, and GPC are used to confirm their structure and determine molecular weights encyclopedia.pubresearchgate.net.

Solvent-Free Copolymerization Approaches

Solvent-free polymerization, also known as bulk polymerization, offers environmental and economic advantages by eliminating the need for solvents. This approach is applicable to the polymerization of acrylic monomers, including this compound google.comgoogle.com. Bulk polymerization of acrylic monomers can be carried out continuously to produce low molecular weight polymers with narrow molecular weight distribution google.com.

In bulk copolymerization, the termination kinetics can be studied using techniques like pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC) to determine propagation and termination rate coefficients (kp and kt) acs.orgcmu.edu. Studies on the bulk copolymerization of dothis compound (a similar long-chain acrylate) with monomers like methyl acrylate have investigated termination kinetics, showing that the penultimate unit model can effectively describe copolymerization termination rates acs.orgcmu.edu. Steric effects are considered to play a significant role in termination rate control in acrylate free-radical polymerization at low to moderate conversions acs.orgcmu.edu.

This compound can be copolymerized under solvent-free conditions with various monomers, including (meth)acrylic acid and its derivatives, acrylonitrile, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils jamorin.com.

Green Chemistry Approaches in this compound Synthesis and Polymerization

The chemical industry is increasingly focusing on sustainable practices, leading to the exploration of green chemistry approaches in the synthesis and polymerization of monomers like this compound solubilityofthings.comresearchgate.netrug.nl. These approaches aim to reduce environmental impact by using renewable resources, developing sustainable synthetic methods, employing enzymatic catalysis, and utilizing environmentally friendly solvents.

Biobased Monomer Precursors for Acrylates

Moving away from petroleum-based feedstocks is a key aspect of green chemistry in polymer science umn.eduresearchgate.netacs.org. For acrylates, this involves developing routes from bio-derived sources. Potential biobased precursors for acrylates include derivatives from lignocellulosic biomass like furfural (B47365), as well as triglycerides from vegetable oils researchgate.netresearchgate.net.

One promising route involves the synthesis of acrylic acid and acrylate esters from alkyl lactates, which can be derived from biorenewable lactic acid umn.edu. This two-step catalytic process involves the hydroesterification of alkyl lactates followed by pyrolysis of the intermediate, yielding acrylate esters and propionic acid umn.edu. This method can be carried out under neat conditions (solvent-free) at relatively low temperatures (80°C), offering a more sustainable alternative to traditional high-temperature processes umn.edu.

Another approach involves the synthesis of bio-based acrylate alternatives from platform chemicals like furfural using environmentally benign transformations rug.nlrsc.org.

Sustainable Synthetic Transformations

Sustainable synthetic transformations in acrylate chemistry focus on developing processes that are more efficient, generate less waste, and use less hazardous substances rug.nleurekalert.org. This includes exploring one-pot synthesis strategies, which minimize purification steps and reduce the use of work-up solvents, significantly lowering the environmental impact chemistryviews.org.

Improving catalysts for reactions like transesterification, a common method for synthesizing acrylate esters from methyl acrylates and alcohols, is another area of focus eurekalert.org. Researchers have developed non-toxic catalysts, such as sterically bulky sodium and magnesium aryloxides, that enable transesterification at milder temperatures (e.g., 25°C) with high yields and reduced unwanted side reactions eurekalert.org.

Enzymatic Catalysis in Acrylate Synthesis

Enzymatic catalysis offers a milder and more selective approach to chemical synthesis compared to traditional methods jst.go.jp. Lipases, a class of enzymes, have shown activity in catalyzing the synthesis of acrylate esters through transesterification reactions jst.go.jpnih.gov. While research has demonstrated lipase-catalyzed synthesis of various acrylates, such as glycidyl (B131873) acrylate and sorbitan (B8754009) acrylate, in organic solvents, the specific application of enzymatic catalysis for the direct synthesis of this compound is an area of ongoing research jst.go.jpnih.gov.

Lipases, particularly Candida antarctica lipase (B570770) B (CAL B), have also been explored for catalyzing polymerization reactions involving acrylates ijisrt.com. CAL B has shown the ability to catalyze the polymerization of ethyl acrylate and even facilitate aminolysis and hydrolysis of ester groups in the presence of co-reactants like ethanolamine, leading to the formation of copolymers and terpolymers ijisrt.com. This demonstrates the potential of enzymatic catalysis in developing more sustainable polymerization routes for acrylate monomers.

Utilization of Green Solvents

The choice of solvent significantly impacts the environmental footprint of chemical processes rsc.org. Utilizing green solvents in this compound synthesis and polymerization aligns with sustainable chemistry principles. Green solvents include water, supercritical fluids, ionic liquids, and bio-derived solvents rsc.orgpcimag.com.

While many traditional acrylate polymerizations utilize organic solvents like toluene researchgate.netnbu.ac.in, there is a growing interest in exploring greener alternatives. Deep eutectic solvents (DESs), for instance, are being investigated as a new platform for polymer synthesis, offering the ability to act as green solvents under mild conditions rsc.org. Some studies on polymerization in DESs have shown promising results, although specific research on this compound polymerization in DESs or other green solvents is still developing. Waterborne acrylic polymer dispersions represent another approach to reduce the reliance on volatile organic solvents in coatings and other applications pcimag.com.

The development of solvent-free polymerization methods also directly addresses the goal of eliminating or reducing the use of solvents in this compound polymerization google.comgoogle.com.

Advanced Polymer Architectures and Macromolecular Engineering

Block Copolymers Featuring Poly(decyl acrylate) Segments

Block copolymers containing poly(this compound) (PDA) blocks are of particular interest due to the distinct properties that the flexible, hydrophobic PDA block imparts. These copolymers can self-assemble into various ordered nanostructures, which are crucial for applications ranging from nanomaterials to specialized coatings and adhesives. pnas.orggoogle.com

Diblock, Triblock, and Star Copolymer Architectures

Poly(this compound) segments have been successfully incorporated into various block copolymer architectures, including diblock, triblock, and star copolymers. Diblock copolymers, consisting of a PDA block and a block of a different polymer, are the simplest form. Triblock copolymers can have the PDA block in the center (e.g., A-B-A, where B is PDA) or at the ends (e.g., B-A-B). Star copolymers feature multiple polymer arms, at least one of which can be a PDA block, emanating from a central core. nih.govnsf.gov

The synthesis of these architectures often employs controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allow for control over molecular weight, dispersity, and block sequence. nih.govaps.orgrsc.orgacs.orgmdpi.com For instance, sequential photoinitiated ATRP has been used to synthesize diblock copolymers containing poly(dothis compound) (a similar long-chain alkyl acrylate) and fluorinated acrylate (B77674) blocks. aps.org Group Transfer Polymerization (GTP) has also been utilized to create well-defined di- and triblock acrylic copolymers with soft poly(alkyl acrylate) segments, including poly(n-dothis compound). rsc.org

Research has explored the synthesis and self-assembly of ABn miktoarm star polymers, where A is poly(lactide) and B is poly(dothis compound). nih.govosti.gov These structures, synthesized using functionalized sugars as cores for orthogonal grafting-from block copolymerizations, amplify conformational asymmetry, influencing their self-assembly behavior. nih.govosti.gov

Conformational Asymmetry and Self-Assembly

Conformational asymmetry, which arises from differences in the statistical segment lengths of the polymer blocks, significantly influences the self-assembly of block copolymers. Poly(this compound), with its long, flexible alkyl side chain, typically has a different statistical segment length compared to more rigid polymer blocks. pnas.orgosti.govaps.org This asymmetry can drive the formation of complex nanostructures beyond the common lamellar, hexagonal, and spherical phases. pnas.orgaps.org

Studies on diblock copolymers, such as those comprising poly(dothis compound) and polylactide, have shown that substantial conformational asymmetry can lead to the formation of complex phases like the A15 and sigma (σ) phases. pnas.orgaps.org These phases are favored at large values of conformational asymmetry, as predicted by self-consistent field theory (SCFT) simulations. pnas.orgaps.org Experiments have corroborated these theoretical predictions, demonstrating the formation of A15 and σ phases in systems with significant differences in block statistical segment lengths. pnas.orgosti.govaps.org

The molecular architecture, in addition to conformational asymmetry, also plays a crucial role in self-assembly. nih.govnsf.govosti.gov For example, increasing the number of arms in ABn miktoarm star copolymers containing poly(dothis compound) has been shown to widen the stability regions of tetrahedrally close-packed phases like A15 and σ. nih.govosti.gov This highlights the interplay between molecular architecture and conformational asymmetry in directing the self-assembly of PDA-containing block copolymers into nonclassical phases. nih.govosti.gov

Graft Copolymers Incorporating this compound

Graft copolymers, where side chains of one polymer are grafted onto a backbone chain of another, can also incorporate this compound. This architecture allows for combining the properties of the backbone polymer with those of poly(this compound) grafts. While specific examples of this compound as the graft polymer were not extensively detailed in the search results, the synthesis of graft copolymers generally involves methods like "grafting through" macromonomers or "grafting from" initiators attached to the backbone. researchgate.net The incorporation of long-chain alkyl acrylates like dothis compound into graft copolymers has been explored, for instance, in polyester-acrylate graft polymers for powder coatings. google.com The properties of graft copolymers are influenced by the grafting density, the length of the grafts, and the chemical nature of both the backbone and the grafts. researchgate.net

Polymer Networks and Crosslinking Strategies

Poly(this compound) can be incorporated into polymer networks through crosslinking. Crosslinking creates a three-dimensional structure, enhancing the mechanical strength, thermal stability, and solvent resistance of the material. Various crosslinking strategies can be employed, including chemical crosslinking using multifunctional monomers or polymers, or physical crosslinking through entanglements or supramolecular interactions. mdpi.commdpi.comscribd.com

While direct examples of this compound networks were not prominently featured, related long-chain alkyl acrylates like octathis compound have been used in crosslinked polymer networks, for instance, in the context of healable materials. researchgate.net Crosslinking reactions can involve various functional groups and reaction mechanisms, such as Michael addition, thiol-ene reactions, or reactions involving hydroxyl, epoxide, or isocyanate groups. mdpi.commdpi.comscribd.comrsc.org The degree and type of crosslinking significantly impact the network properties, including swelling behavior, elasticity, and toughness.

Influence of Polymer Architecture on Material Performance

The specific architecture of a polymer containing this compound profoundly influences its macroscopic material performance. lubrizol.comreading.ac.ukacs.org

Block Copolymers: The self-assembled nanostructures in block copolymers dictate properties like mechanical strength, permeability, and optical behavior. pnas.orgaps.org The ability to control morphology through block composition, molecular weight, and architectural design (diblock, triblock, star) allows for tailoring materials for specific applications, such as in membranes, drug delivery systems, or templates for nanomaterials. pnas.orgaps.orgresearchgate.net Conformational asymmetry, amplified by the PDA block, enables access to a wider range of complex, often desirable, phases. pnas.orgnih.govosti.govaps.org

Graft Copolymers: In graft copolymers, the properties are a combination of the backbone and graft components. Incorporating PDA grafts can introduce flexibility, hydrophobicity, and a low glass transition temperature to a more rigid backbone, potentially leading to improved impact resistance, adhesion, or surface properties. google.comkpi.uacore.ac.uk

Polymer Networks: The performance of PDA-containing networks is largely determined by the crosslink density and the properties of the polymer chains between crosslinks. researchgate.net Networks provide structural integrity and can exhibit properties like shape memory, self-healing, or tunable swelling, depending on the network chemistry and architecture. mdpi.comresearchgate.net

Applications of Decyl Acrylate Derived Polymeric Materials in Specialized Fields

Polymeric Additives for Lubricating Oils

Polymers derived from decyl acrylate (B77674) are employed as additives in lubricating oils to improve their rheological properties across a range of temperatures. These additives are typically long-chain, high molecular weight polymers designed to function effectively within the complex environment of a lubricant. sapub.orgisca.mezenodo.org

Viscosity index improvers (VII) are polymeric additives that reduce the rate at which the viscosity of a lubricating oil changes with temperature. Polydecyl acrylate and its copolymers, such as those with styrene (B11656) or other acrylates, function as VIIs. sapub.orgisca.mezenodo.org At low temperatures, the polymer molecules exist as compact coils in the base oil, having minimal impact on viscosity. isca.me As the temperature increases, these polymer coils expand due to increased solubility and thermal motion, occupying a larger hydrodynamic volume. sapub.orgisca.me This expansion counteracts the natural tendency of the base oil to decrease in viscosity at higher temperatures, thereby increasing the viscosity index (VI) of the lubricant. isca.me The efficiency of these polymers as VIIs depends on factors such as their chemical composition, molecular weight, and concentration in the base oil. sapub.orgisca.meresearchgate.net Higher molecular weight polymers and increased polymer concentration generally lead to a higher viscosity index. sapub.orgisca.me Studies have shown that copolymers of this compound with monomers like styrene or sunflower oil can also act as effective viscosity index improvers. sapub.org

Pour point depressants (PPDs) are additives used in lubricating oils to lower the pour point, which is the lowest temperature at which the oil will flow. zenodo.orgtandfonline.com At low temperatures, paraffinic components in mineral oils can crystallize and form a network that inhibits flow. zenodo.orgtandfonline.com PPDs interfere with the formation of this crystal lattice, reducing the size of wax crystals and allowing the oil to flow at lower temperatures. tandfonline.com While homopolymers of this compound may not exhibit significant pour point depressant activity, copolymers of this compound with other monomers, such as styrene or acrylic acid esters of certain alcohol mixtures, have shown effectiveness as PPDs. tandfonline.comgoogle.comresearchgate.net The efficiency of these copolymeric pour point depressants can be influenced by factors like the copolymer composition and concentration. tandfonline.comresearchgate.netniscpr.res.in Some research suggests that the efficiency of acrylate-based copolymers as PPDs may increase with decreasing additive concentration up to a certain limit. researchgate.nettandfonline.comniscpr.res.in

The thermal stability of polymeric additives in lubricants is crucial for their long-term performance, especially under high operating temperatures in engines. Studies investigating the thermal stability of polythis compound and its blends have been conducted using techniques like thermogravimetric analysis (TGA). researchgate.netniscpr.res.innbu.ac.ind-nb.info Research indicates that blending polythis compound with certain liquid crystals can lead to improved thermal stability compared to the pure homopolymer. niscpr.res.innbu.ac.in For instance, a study showed that a blend of polythis compound with a liquid crystal exhibited less weight loss at elevated temperatures compared to polythis compound alone. niscpr.res.innbu.ac.in Similarly, incorporating nanomagnetite into a polydothis compound matrix has been shown to significantly enhance the thermal stability of the polymer composite. d-nb.info While these studies often focus on dothis compound or blends, the principles regarding the impact of blending or composite formation on thermal stability are relevant to this compound polymers used in similar applications.

Pour Point Depression

Coatings and Films

Polymers based on this compound are also utilized in the formulation of coatings and films, contributing to specific properties such as hydrophobicity and mechanical performance. iyte.edu.tr

Acrylic resins are used in powder coatings due to their desirable properties, including good weatherability, chemical resistance, and surface hardness. bibliotekanauki.pllongchangchemical.com this compound can be a component in the synthesis of these acrylic resins. googleapis.comsemanticscholar.org Acrylic powder coatings can be formulated with different functional groups, such as hydroxyl, carboxyl, or glycidyl (B131873) groups, to enable crosslinking and achieve desired film properties. bibliotekanauki.plsemanticscholar.orgresearchgate.net

Acrylic Resin-Based Powder Coatings

UV-Cured Systems

Polymeric materials based on this compound and related acrylates are employed in UV-cured systems, particularly in coatings. UV curing offers rapid polymerization, which is beneficial in various industrial processes. For instance, epoxy acrylate systems incorporating 1H,1H,2H,2H-perfluorothis compound have been investigated for use in UV-curable coatings to achieve hydrophobic surfaces. marmara.edu.tr The incorporation of monomers like iso-decyl acrylate in UV-curable coatings can enhance properties such as durability and flexibility. polysciences.comjamorin.com

Low-Free-Energy Surfaces and Superhydrophobic Coatings

Polymers derived from acrylates, especially fluorinated variants like perfluorothis compound, are instrumental in creating surfaces with low free energy and superhydrophobic properties. Superhydrophobicity is characterized by a high water contact angle, typically above 150°, and low contact angle hysteresis, allowing water droplets to easily roll off the surface. mit.eduresearchgate.nettandfonline.com Achieving superhydrophobicity relies on a combination of low surface energy chemistry and appropriate surface roughness or morphology. tandfonline.comatu.kz

Perfluoro this compound (PFDA) Coatings

1H,1H,2H,2H-Perfluorothis compound (PFDA) is a key monomer used in the fabrication of superhydrophobic and oleophobic coatings. mit.edutugraz.atsigmaaldrich.comresearchgate.net The perfluorinated structure of PFDA imparts low surface tension and contributes to the chemical and thermal stability of the resulting polymers. sigmaaldrich.com Poly(perfluorothis compound) (p(PFDA)) films deposited using techniques like initiated Chemical Vapor Deposition (iCVD) have demonstrated superhydrophobicity with high water contact angles and low hysteresis. mit.edutugraz.at

Surface Chemistry and Roughness Contributions

The superhydrophobic nature of coatings derived from fluorinated acrylates is a result of the synergistic effect of their low surface energy chemistry and engineered surface roughness. The presence of perfluoroalkyl groups significantly lowers the surface free energy. tandfonline.comatu.kz Simultaneously, creating specific surface morphologies, such as micro- and nano-scale hierarchical structures, minimizes the contact area between the liquid and the solid surface, further enhancing hydrophobicity. tandfonline.comatu.kz

Studies have shown that the surface morphology and wettability of PFDA coatings can be influenced by deposition parameters and the inclusion of cross-linkers. For instance, the addition of cross-linkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) to PFDA polymers can affect the water contact angle and surface roughness. beilstein-journals.org Different surface textures, ranging from spherical aggregations to smoother films or worm-like structures, can result depending on the polymerization conditions, impacting the wetting behavior. beilstein-journals.orgacs.orgacs.org The orientation of the perfluoro side chains within the polymer structure also plays a crucial role in achieving low surface energy and superhydrophobicity. mit.edutugraz.at

Research findings illustrate the relationship between surface characteristics and wettability:

Coating TypeWater Contact Angle (WCA)Root Mean Square Roughness (σRMS)Reference
PFDA homopolymer (as-prepared)138 ± 2°23.7 nm beilstein-journals.org
PFDA homopolymer (heat-treated)121 ± 1°Significantly smoother beilstein-journals.org
PDMS coating with 40 wt% PANI-PFDA pigments156 ± 4°Increased with pigment content acs.org
PFDA coating via atmospheric pressure plasma~125°Not specified list.luresearchgate.net
PFDA-co-EGDMA copolymer (phase-separated)~150°Rough surface with submicron spheres acs.orgnih.gov

The data indicates that while PFDA homopolymers are inherently hydrophobic, achieving superhydrophobicity often requires controlling surface roughness or incorporating the fluorinated polymer into a composite structure with designed topography.

Tunable Material Properties in Coatings

Polymers and copolymers derived from this compound offer tunable material properties, making them versatile for various coating applications. This compound is a monomer that contributes flexibility and adhesion to coatings. polysciences.comontosight.ai Copolymerization of this compound with other monomers allows for the modification of properties such as glass transition temperature (Tg), impact resistance, and weatherability. jamorin.comspecialchem.compaint.org The ability to modulate the composition of copolymers enables the design of coatings with specific performance characteristics for diverse requirements. paint.org

Adhesives and Sealants

This compound and its isomers, such as iso-decyl acrylate, are utilized as monomers in the production of adhesives and sealants. polysciences.comjamorin.comontosight.aispecialchem.comsfdchem.com These monomers contribute to the formation of polymers that provide strong bonding capabilities and can enhance properties like water resistance. polysciences.comontosight.ai

Pressure-Sensitive Adhesives (PSAs)

Iso-decyl acrylate is specifically noted for its application in pressure-sensitive adhesives (PSAs). polysciences.comjamorin.com Its inclusion in PSA formulations can contribute to desired adhesive properties, such as tack, peel strength, and shear strength, which are crucial for their performance in applications like repositionable labels and tapes. jamorin.com

Influence of Monomer Composition on Adhesive Performance

The monomer composition significantly influences the performance characteristics of acrylic adhesives, such as tack, peel resistance, and shear resistance. upc.eduusm.my Achieving an optimal balance in these properties often involves combining different acrylic monomers. upc.edu For example, in pressure-sensitive adhesives, the adhesion properties depend on the substituent structure in the acrylate monomer. researchgate.net Common industrial monomers used in copolymerization for acrylic pressure-sensitive adhesives include butyl acrylate, 2-ethylhexyl acrylate, iso-octyl acrylate, and acrylic acid. researchgate.net The cohesive and adhesive properties of the resulting copolymers are balanced by carefully selecting the molar mass, polarity, and glass transition temperature (typically between -25 to -70°C). researchgate.net

Studies have shown that increasing the content of certain monomers, like 2-ethylhexyl acrylate, can lead to increased shear strength and peel strength in waterborne acrylic pressure-sensitive adhesives, while tackiness may decrease. usm.my The particle size of the emulsion polymers can also play a role, with smaller particle sizes potentially leading to increased shear and peel strength due to tighter packing during the drying process. usm.my The inclusion of specific monomers can also impact properties like birefringence and durability in adhesive compositions. google.com While this compound is not explicitly mentioned in these studies regarding monomer composition effects, its classification as a hydrophobic acrylate monomer with a low Tg polysciences.comjamorin.com suggests it would contribute properties related to flexibility, tack, and adhesion in copolymer formulations, similar to other long-chain alkyl acrylates.

Hydrogels and Smart Materials

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. mdpi.comacs.orgnih.gov They have garnered significant interest for various applications due to their unique properties, including their similarity to biological tissues. mdpi.comnih.gov Acrylic acid and acrylates are commonly used monomers in the creation of hydrogels, offering good biocompatibility and tunable physicochemical properties. mdpi.com

Hydrophobically Modified Hydrogels

Hydrophobically modified hydrogels are a class of hydrogels that incorporate hydrophobic blocks into a hydrophilic polymer network. nih.gov These modifications can lead to the formation of physical cross-links through hydrophobic associations, resulting in materials with unique properties. nih.govresearchgate.netacs.org Micellar copolymerization is a technique used to synthesize such hydrogels, where water-insoluble hydrophobic monomers are solubilized within micelles and copolymerized with hydrophilic monomers. researchgate.netacs.orgitu.edu.tr This technique can lead to the distribution of hydrophobic monomers as blocks along the hydrophilic polymer backbone. itu.edu.tr

This compound, being a monofunctional monomer with a long hydrophobic moiety, is suitable for preparing copolymers with hydrophilic monomers. jamorin.com While specific examples in the search results often refer to other long-chain alkyl acrylates like n-octathis compound (C18A) or dothis compound (C12), the principle of incorporating hydrophobic acrylates to create hydrophobically modified hydrogels applies. researchgate.netacs.orgitu.edu.tracs.orgresearchgate.netresearchgate.net The hydrophobic associations formed by these segments act as temporary cross-links within the polymer network. researchgate.net The degree of hydrophobicity, influenced by the content and alkyl chain length of the hydrophobic units, plays a crucial role in the interactions of these hydrogels with substances like ionic surfactants. msu.ruacs.org

Shape Memory Hydrogels

Shape memory hydrogels are smart materials that can recover their original shape from a temporary, deformed state upon exposure to a specific stimulus, such as temperature change. itu.edu.trresearchgate.netresearchgate.netnih.gov This shape memory effect in hydrophobically modified hydrogels is often attributed to the presence of crystalline domains formed by the hydrophobic segments within the network. itu.edu.trresearchgate.netresearchgate.netresearchgate.netnih.gov These crystalline domains can melt and recrystallize with changes in temperature, driving the shape change. itu.edu.trnih.gov

Hydrogels exhibiting shape memory properties have been successfully synthesized through the micellar copolymerization of hydrophilic monomers like acrylic acid or N,N-dimethylacrylamide with hydrophobic monomers such as n-octathis compound. nih.govitu.edu.tracs.orgresearchgate.netresearchgate.net The melting and crystallization temperatures of these hydrogels are related to the nature and content of the hydrophobic monomer. itu.edu.trnih.gov For instance, hydrogels containing n-octathis compound have shown melting temperatures around 48 ± 2 °C and crystallization temperatures around 43 ± 2 °C, independent of the hydrophobe level between 20 and 50 mol %. itu.edu.tracs.orgresearchgate.net The blocky structure of the polymer chains formed during micellar polymerization is considered responsible for the significant shape memory effect observed in these materials. itu.edu.tracs.orgresearchgate.net While this compound is not explicitly named in the context of shape memory hydrogels in these results, its similarity in structure and hydrophobic nature to other long-chain acrylates used suggests its potential for similar applications.

Mechanical Properties of Hydrogels

The mechanical properties of hydrogels, including tensile and compressive strength, are critical for their performance in various applications. mdpi.comnih.govresearchgate.net The cross-linking density within the hydrogel network is a key factor influencing its mechanical strength. mdpi.com Higher cross-linking generally leads to increased strength and durability. mdpi.com

In hydrophobically modified hydrogels, the physical cross-links formed by hydrophobic associations contribute significantly to the mechanical properties. nih.govresearchgate.netresearchgate.net The strength and toughness of these hydrogels can be remarkably high due to the reversible nature of these non-covalent bonds. nih.govresearchgate.net For example, hydrogels formed via hydrophobic interactions in micellar solutions have exhibited high stretchability (up to 5,000 %) and high mechanical strength (up to 1.7 MPa tensile stress). researchgate.net The mechanical performance of these hydrogels is influenced by synthesis parameters such as the type and amount of monomers, the polymerization method, water content, and surfactant amount. researchgate.net The incorporation of reinforcing fillers like inorganic clay can further enhance the mechanical strength of hydrophobically modified hydrogels. nih.govresearchgate.net The elastic modulus of these materials can undergo significant changes with temperature, particularly around the melting temperature of crystalline hydrophobic domains. itu.edu.tracs.orgresearchgate.net

Swelling and Sorption Behavior

The swelling behavior of hydrogels, defined as their ability to absorb and retain water, is a fundamental characteristic that dictates their suitability for applications such as drug delivery, absorbents, and separation technologies. nih.govresearchgate.netmdpi.comresearchgate.net The swelling capacity is influenced by factors such as pH, temperature, ionic strength, and the degree of cross-linking. researchgate.netmdpi.comresearchgate.net

Hydrophobically modified hydrogels exhibit interesting swelling kinetics. acs.org The hydrophobic associations can influence the swelling behavior, and in some cases, these associations are strong enough to prevent complete dissolution in water. acs.org The swelling degree of hydrogels can be significantly affected by the presence of surfactants in the surrounding medium. ect-journal.kzx-mol.net For hydrogels containing hydrophobic moieties, increased swelling has been observed in surfactant solutions, with the extent of swelling being more prominent with higher hydrophobic content and surfactant concentration. ect-journal.kz The interaction of hydrophobically modified poly(acrylic acid) gels with ionic surfactants shows that the absorption of anionic surfactants can induce gel swelling, governed primarily by hydrophobic interactions. msu.ruacs.org The swelling behavior can also follow different diffusion mechanisms, such as Fickian or non-Fickian diffusion, depending on the hydrogel composition and the swelling conditions. researchgate.netresearchgate.net The presence of acidic groups, such as those derived from acrylic acid, can enhance the swelling and adsorption properties of hydrogels, particularly for applications like the removal of metal ions from wastewater. nih.govresearchgate.netnih.gov

Biomedical Applications

Polymeric materials derived from acrylates, including this compound, have demonstrated potential in various biomedical applications due to their tunable properties. The ability to control the chemical structure and physical characteristics of these polymers allows for the development of materials suited for specific biological interactions and environments ontosight.ainih.govmdpi.com. Their versatility stems from the ease of functionalization and the wide range of properties achievable through polymerization and copolymerization nih.govmdpi.com.

Microspheres for Drug Delivery and Targeted Therapies

Polymeric microspheres are recognized as effective carriers for controlled and targeted drug delivery, offering advantages over traditional dosage forms by enabling uniform drug distribution and minimizing risks like dose dumping ijsrtjournal.com. They can encapsulate a variety of therapeutic agents, from small molecules to biologics ijsrtjournal.com. While much research in this area focuses on biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), non-biodegradable polymers, including some acrylate-based materials, are also used for prolonged release applications ijsrtjournal.com.

Poly(dothis compound), a related long-chain alkyl acrylate polymer, has been investigated for its use as a stabilizer in the synthesis of microspheres for drug delivery mdpi.comresearchgate.net. Research has shown that poly(dothis compound) can be synthesized by reversible addition–fragmentation chain transfer (RAFT) polymerization and used as a stabilizer to prepare narrowly dispersed poly(ε-caprolactone) (PCL) microspheres mdpi.comresearchgate.net. The molecular weight of the poly(dothis compound) stabilizer influences the particle size and morphology of the resulting PCL microspheres mdpi.comresearchgate.net. For instance, higher molecular weight poly(dothis compound) was found to yield PCL microspheres with a smooth surface and good spherical shape, while lower molecular weight stabilizer resulted in irregularly shaped particles researchgate.net.

Data from studies on the synthesis of PCL microspheres using poly(dothis compound) stabilizers highlight the impact of synthesis parameters on microsphere characteristics:

Stabilizer Molecular Weight (Mn)Particle Size Distribution (Dw/Dn)Microsphere Morphology
~5000Not specified (Irregular)Irregularly shaped blocks, poor sphericity researchgate.net
14,3001.09 mdpi.comSmooth surface, good spherical shape researchgate.net
39,2001.09 mdpi.comSmooth surface, good spherical shape researchgate.net

These findings suggest that while poly(this compound) itself may not be the primary material for the microsphere matrix in all cases, its derivatives or related long-chain polyacrylates can play a crucial role as stabilizers in the fabrication of well-defined microspheres for potential drug delivery applications.

Biocompatibility Considerations

Biocompatibility is a critical factor for any material intended for biomedical applications nih.govmdpi.com. Acrylate polymers, in general, have been explored for their biocompatibility, with some types like poly(methyl methacrylate) (PMMA) being widely exploited due to their non-toxicity and minimal inflammatory reactions in contact with biological tissues nih.gov.

For this compound-derived polymers, biocompatibility is a key consideration for their use in drug delivery systems and medical devices . While specific studies focusing solely on the biocompatibility of poly(this compound) were not extensively detailed in the search results, the broader class of acrylate and methacrylate (B99206) polymers is recognized for good biocompatibility nih.govmdpi.com. Studies on related acrylate-based materials, such as certain N-halamine polymeric electrolytes synthesized with a decyl group, have shown cytocompatibility in in vitro tests with mouse fibroblast cells, indicating potential for biomedical applications . The interactions of cells with biomaterials, and thus their biocompatibility and biofunctionality, are significantly influenced by surface properties, including wettability and surface energy acs.org.

Scaffolds for Tissue Engineering (General Acrylate Polymers)

Polymeric scaffolds play a vital role in tissue engineering by providing a structural framework that supports cell adhesion, proliferation, and migration, essential for functional tissue development mdpi.com. Hydrogels, often based on crosslinked hydrophilic polymers, are particularly promising scaffold materials due to their ability to mimic the native cellular microenvironment and their tunable mechanical and chemical properties mdpi.com.

Acrylate polymers are utilized in the development of scaffolds for tissue engineering ontosight.ainih.govresearchgate.netlsu.edulsu.edu. Their ability to be photo-cross-linked via acrylate groups allows for the formation of hydrogels with defined structures nih.gov. Examples include the synthesis of poloxamine-polylysine acrylate (PPA) polymers for tissue-engineering scaffolds, where acrylate groups enable photo-cross-linking to form hydrogels that enhance endothelial cell adhesion nih.gov.

Porous acrylate-based scaffolds have been developed with controlled pore size, connectivity, and porosity, along with adjustable physico-chemical properties like hydrophilicity, which are crucial characteristics influencing tissue response researchgate.net. The mechanical properties of these scaffolds can be tailored by modifying the material composition, scaffold architecture, or by incorporating chemical compounds researchgate.net. Thiol-acrylate polymers, for instance, have shown potential as biocompatible scaffolds for bone tissue regeneration, promoting cell adhesion and exhibiting suitable mechanical properties lsu.edulsu.edu.

While the search results provide extensive information on the use of acrylate polymers in general for tissue engineering scaffolds, specific detailed research findings focusing solely on this compound-derived polymers for this application were not prominently featured. However, the principles and techniques applied to other acrylate polymers, such as controlling porosity, mechanical strength, swelling behavior, adhesion, and biodegradability, are relevant considerations for the potential use of poly(this compound) or its copolymers in tissue engineering scaffolds mdpi.com.

Scaffold Material TypeKey CharacteristicsRelevant Tissue Engineering Application
Poloxamine-polylysine acrylate (PPA) hydrogelsPhoto-cross-linkable, enhances endothelial cell adhesionGeneral tissue engineering nih.gov
Porous acrylate-based scaffoldsControlled pore size and connectivity, tunable hydrophilicity and mechanical propertiesCartilage regeneration, substitution of intervertebral disk rings researchgate.net
Thiol-acrylate polymersOsteoconductivity, biodegradability, suitable mechanical properties, promotes cell adhesionBone tissue regeneration lsu.edulsu.edu

The development of scaffolds with appropriate properties, including porosity in the range of 200-900 micrometers, is considered optimal for cell migration and nutrient/waste transport lsu.edu. The versatility of acrylate chemistry allows for the design of scaffolds with properties tailored to specific tissue engineering requirements researchgate.netlsu.edulsu.edu.

Environmental and Toxicological Considerations in Research

Environmental Fate and Transport of Decyl Acrylate (B77674) and its Polymers

The environmental fate and transport of decyl acrylate and polymers derived from it are influenced by their physical and chemical properties. This compound is described as a liquid that is less dense than water and insoluble in water, suggesting it would float on the water surface if released nih.gov.

Persistence and Degradation Pathways

Information on the persistence and degradation pathways of this compound is available, often extrapolated from studies on similar acrylate compounds. Some sources indicate that isothis compound is readily biodegradable according to OECD criteria, with significant CO2 formation observed in aerobic conditions with activated sludge basf.com. Hydrolysis in water is also a potential degradation pathway, with a reported half-life for isothis compound at different pH values and temperatures basf.com.

Polymerized acrylates can undergo degradation through various mechanisms, including thermal and photodegradation. These processes can involve the loss of ester side groups, leading to the formation of corresponding acids (e.g., methacrylic acid), as well as chain scission and cross-linking reactions within the polymer backbone researchgate.netacs.orgresearchgate.net. The susceptibility to degradation can be influenced by the length of the ester side group researchgate.net.

Bioaccumulation Potential

The potential for this compound to bioaccumulate in organisms is a consideration. The n-octanol/water distribution coefficient (log Pow) is an indicator of a substance's lipophilicity and potential to accumulate in fatty tissues. For isothis compound, the log Pow suggests that accumulation in organisms is possible basf.com. One source indicates a very high potential for this compound to bioaccumulate rempec.org. However, other data suggests that information on bioaccumulation for this compound itwperformancepolymers.com and dothis compound fishersci.com may not be readily available.

Release into Environmental Compartments (e.g., Water, Soil, Air)

Preventing the release of this compound into the environment is emphasized in safety guidelines, with precautionary statements advising against release to the environment itwperformancepolymers.comchemicalbook.comapolloscientific.co.ukechemi.comfujifilm.com. Due to its insolubility and lower density than water, a release into aquatic environments would likely result in the substance remaining on the surface nih.gov. Volatility can lead to its rapid evaporation into the atmosphere from the water surface basf.com. Adsorption to the solid soil phase is also expected basf.com.

Ecotoxicological Effects on Organisms

This compound and related acrylates have demonstrated ecotoxicological effects, particularly concerning aquatic organisms.

Aquatic Ecotoxicity (e.g., Daphnia magna, Danio rerio)

This compound is classified as toxic to aquatic life with long lasting effects chemicalbook.comapolloscientific.co.uk. Similar classifications are reported for dothis compound fishersci.comfujifilm.comeuropa.eu. Harmful effects to aquatic life are also indicated basf.com.

Ecotoxicity testing on model organisms provides specific data on the effects of related acrylate compounds. For dothis compound, studies have been conducted on Daphnia magna (a freshwater crustacean) and Danio rerio (zebra fish) tiflex.combasf.com. Another relevant test species in ecotoxicological assessments is Pseudokirchneriella subcapitata (a green alga) basf.comresearchgate.netnih.govresearchgate.net.

Data from studies on related hydrophobically modified poly(acrylic) acids show varying toxicity to different aquatic organisms, with effect concentrations (LC/EC/IC50) ranging from 9.64 to > 2000 mg/L nih.gov. The bacterium Aliivibrio fischeri was found to be among the most sensitive organisms tested with these polymers nih.gov.

Specific toxicity data for related acrylates includes:

For isothis compound, a 96-hour LC50 > 0.31 mg/L for Brachydanio rerio (zebra fish) has been reported in a limit concentration test basf.com.

For a substance containing this compound and octyl acrylate, an EC50 of 0.17 mg/L for 96 hours with Pseudokirchneriella subcapitata and an EC50 of 0.04 mg/L for 72 hours with Desmodesmus subspicatus were noted deltakits.net.

For dothis compound, a 21-day NOEC of 0.25 µg/L for Daphnia magna in a semistatic test has been reported basf.com. A 96-hour LC50 of 222 mg/L for Brachydanio rerio was also indicated deltakits.net.

Here is a summary of some aquatic ecotoxicity data for related acrylates:

CompoundOrganismEndpointDurationValueSource
iso-Decyl AcrylateBrachydanio rerioLC5096 h> 0.31 mg/L (Limit test) basf.com
Dothis compoundDaphnia magnaNOEC21 d0.25 µg/L basf.com
Dothis compoundBrachydanio rerioLC5096 h222 mg/L deltakits.net
Decyl/Octyl AcrylatePseudokirchneriella subcapitataEC5096 h0.17 mg/L deltakits.net
Decyl/Octyl AcrylateDesmodesmus subspicatusEC5072 h0.04 mg/L deltakits.net
HMPAA variantsAliivibrio fischeriL(E)C50-9.64 - > 2000 mg/L (range for HMPAA variants) nih.gov

Effects on Microbial Diversity and Ecosystem Health

While direct studies on the effect of this compound on microbial diversity in environmental ecosystems are limited in the provided search results, related research offers some insights. Dothis compound has been identified as an antimicrobial compound produced by certain actinomycetes nih.govresearchgate.net. This suggests that the compound or structurally similar substances can have inhibitory effects on microbial growth.

Research on the impact of enzymatic treatments on microbial diversity in biofilms associated with acrylic surfaces indicates that such treatments can reduce bacterial alpha diversity researchgate.net. However, this focuses on the effect of enzymes on biofilms, not the direct impact of this compound on environmental microbial communities.

Studies on hydrophobically modified poly(acrylic) acids included testing their toxicity to the bacterium Aliivibrio fischeri, demonstrating potential effects on bacterial luminescence, which is an indicator of metabolic activity nih.gov.

The broader impact on ecosystem health is implied by the classification of this compound and related acrylates as toxic to aquatic life with long lasting effects fishersci.comchemicalbook.comapolloscientific.co.ukfujifilm.comeuropa.eu, indicating a potential for adverse impacts on aquatic ecosystems.

Soil Organism Exposure and Accumulation

Research into the environmental impact of chemical compounds includes assessing their effects on soil-dwelling organisms, such as earthworms, which are vital for soil health and act as bioindicators of soil contamination. scirp.orgagriculturejournal.org Studies evaluating the terrestrial toxicity of substances structurally similar to this compound have observed toxic effects in terrestrial studies. For soil living organisms, specifically other soil dwelling worms tested according to OECD Guideline 222 in artificial soil, a No Observed Effect Concentration (NOEC) of 3.2 mg/kg was established over a 56-day exposure period. basf.com

Earthworms, like Eisenia fetida, are commonly used in ecotoxicological studies due to their role in soil ecosystems and their ability to accumulate soil pollutants in their tissues, serving as a route for pollutant transfer through the food chain. agriculturejournal.orgnih.gov While specific data on this compound accumulation in soil organisms is limited in the provided search results, the n-octanol/water distribution coefficient (log Pow) suggests that accumulation in organisms is possible. basf.com

Studies on the biodegradation of polymers, including acrylates, in soil highlight that conventional polymers can have low degradation rates, potentially leading to accumulation in soil over time. nih.gov However, the biodegradability of acrylates can vary depending on factors such as structure, environmental conditions, and microbial activity. researchgate.net For substances similar to this compound, such as dothis compound (C12), ready biodegradation (80-90% CO2 evolution in 28 days) has been observed under test conditions. europa.eu

Degradation Products and Their Environmental Relevance

The degradation of acrylates, including this compound, in the environment can lead to the formation of various products. Hydrolysis is one significant degradation pathway for acrylates, particularly in the presence of water. basf.comnih.gov In contact with water, substances similar to this compound can hydrolyse slowly. basf.com Studies on the hydrolysis of acrylates and methacrylates indicate that this reaction is a major source of degradants or metabolites in biodegradation tests. nih.gov Alkaline-mediated hydrolysis of acrylate polymers is understood to occur via the attack of hydroxyl anions on the intermolecular carbonyl carbon in the ester group. nih.gov

For isothis compound, a structural isomer, professional judgment suggests that enzymatic degradation in soils will form acrylic acid and isodecyl alcohol. epa.gov Acrylic acid has been shown to be readily biodegradable under environmental conditions and is highly mobile within the soil, with no relevant adsorption to sediment or soil indicated. oekotoxzentrum.ch

While the specific environmental relevance and toxicity of all potential degradation products of this compound are not detailed in the provided results, the degradation of related polymers like polyacrylamide and polyacrylate can lead to intermediate products, such as acrylic acid, which can be more mobile and potentially toxic to aquatic life. oekotoxzentrum.ch However, acrylic acid itself is readily biodegradable. oekotoxzentrum.ch

Sustainable and Biodegradable Additives for Lubricants

This compound has been explored as a component in the synthesis of sustainable and biodegradable additives for lubricating oils. Copolymers of vegetable oils with alkyl acrylates, including this compound, have shown potential as environmentally friendly lubricant additives. mdpi.comresearchgate.netniscpr.res.inresearchgate.net

Research has focused on synthesizing copolymers from vegetable oils, such as rice bran oil, castor oil, sunflower oil, and olive oil, with acrylates like this compound, to develop additives that improve the viscometric and rheological properties of lubricants while also being biodegradable. mdpi.comresearchgate.netniscpr.res.inresearchgate.netscientific.net These bio-based additives offer advantages over traditional petroleum-based additives due to their lower toxicity and biodegradability. researchgate.netniscpr.res.in

Studies have evaluated the performance of these copolymers as pour point depressants (PPD) and viscosity index improvers (VII) using standard ASTM methods. mdpi.comresearchgate.netniscpr.res.in The incorporation of acrylate moieties into the backbone of vegetable oil homopolymers has been shown to enhance the viscosity index. niscpr.res.in Biodegradability tests, such as the soil burial test (SBT) and disc diffusion (DD) method, have indicated that these copolymers exhibit significant biodegradability. mdpi.comresearchgate.net

For instance, copolymers of rice bran oil with this compound have been prepared and effectively used as PPD and VII in lubricating oils. researchgate.net Similarly, copolymers of isothis compound with olive oil have demonstrated potential as multifunctional additives with excellent biodegradability. researchgate.net

Characterization Techniques and Analytical Methodologies for Decyl Acrylate and Its Polymers

Spectroscopic Analysis (FT-IR, NMR including 1H NMR)

Spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for confirming the chemical structure of decyl acrylate (B77674) monomer and its corresponding polymer, poly(decyl acrylate).

FT-IR spectroscopy is used to identify the characteristic functional groups present in the monomer and polymer. For poly(this compound), the FT-IR spectrum typically exhibits a strong absorption band around 1732 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group (C=O) researchgate.net. Other characteristic bands include those related to the C-O stretching vibration of the ester bond, often observed around 1260 cm⁻¹ and 1175 cm⁻¹, and absorption bands between 2900-3100 cm⁻¹ indicative of C-H stretching vibrations researchgate.net. The presence of these peaks confirms the successful polymerization of the this compound monomer. Analysis of the intensity of the C=O absorption in the FT-IR spectra of copolymers can be used for the quantitative determination of the acrylate component content .

NMR spectroscopy, particularly ¹H NMR, provides detailed information about the molecular structure and composition of this compound and its polymers. For poly(this compound) or its copolymers, ¹H NMR spectra can show signals corresponding to the protons of the decyl side chain and the polymer backbone. In studies of this compound copolymers with styrene (B11656), a broad singlet centered at 4.06 ppm was attributed to the proton of the –OCH₂ group directly attached to the ester linkage in the this compound unit researchgate.net. The absence of singlets between 5 and 6 ppm in the polymer spectrum indicates the disappearance of the vinylic protons from the monomer during polymerization researchgate.net. CDCl₃ is commonly used as a solvent for NMR analysis of these polymers, with Tetramethylsilane (TMS) serving as an internal reference sapub.orgnbu.ac.in. ¹³C NMR can further corroborate the structure by identifying the different carbon environments within the polymer chain, including the carbonyl carbon nbu.ac.inresearchgate.net.

Thermal Analysis (TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and transitions of poly(this compound).

TGA is used to evaluate the thermal degradation behavior of the polymer by measuring the weight loss as a function of temperature. This technique helps determine the decomposition temperature and the amount of residue left after degradation. Studies on similar long-chain polyacrylates, like poly(stearyl acrylate), show degradation occurring over a specific temperature range ijeas.org. TGA measurements are typically conducted under an inert atmosphere, such as nitrogen, or in air, with a controlled heating rate ijeas.orga-star.edu.sgicm.edu.pl. The thermal stability of poly(this compound) and its copolymers is an important characteristic, particularly when they are used in applications exposed to varying temperatures nbu.ac.inresearchgate.net.

DSC is used to measure the heat flow into or out of a sample as a function of temperature, providing information about thermal transitions such as the glass transition temperature (Tg), melting point, and crystallization temperature. For poly(alkyl acrylates), the glass transition temperature is a significant property that is influenced by the length of the alkyl side chain. DSC measurements are often carried out under a nitrogen environment a-star.edu.sg. The Tg of poly(this compound) is expected to be low due to the flexible and long decyl side chain . DSC analysis helps in understanding the amorphous or semi-crystalline nature of the polymer and its behavior over a temperature range a-star.edu.sg.

Rheological and Viscometric Measurements

Rheological and viscometric measurements are essential for characterizing the flow properties of poly(this compound) in solution, which are particularly relevant for its applications as a viscosity modifier or pour point depressant in lubricants.

Viscometric measurements are commonly performed using Ubbelohde viscometers in thermostatically controlled baths to maintain a constant temperature researchgate.netsapub.org. The flow time of the polymer solution through the viscometer capillary is measured at different concentrations researchgate.netsapub.org. Common solvents used for poly(this compound) include chloroform (B151607) and toluene (B28343), as well as various base oils when evaluating its performance as a lubricant additive researchgate.netsapub.org.

Intrinsic Viscosity Determination

The intrinsic viscosity ([η]) is a measure of a polymer's contribution to the viscosity of a solution and is related to its molecular size and shape in a specific solvent at a given temperature. It is determined by extrapolating the reduced viscosity or inherent viscosity of dilute polymer solutions to zero concentration. Various equations are used for this extrapolation, including the Huggins equation, Kraemer equation, Martin equation, and Schulz-Blaschke equation researchgate.netnbu.ac.innbu.ac.inisca.me.

Viscometric Molecular Weight Calculation

The viscometric average molecular weight (Mv) of a polymer can be estimated from its intrinsic viscosity using the Mark-Houwink-Sukurada relation: [η] = K * Mv^a researchgate.netnbu.ac.innbu.ac.inisca.me. The parameters K and 'a' are Mark-Houwink constants that are specific to the polymer-solvent system and temperature. For poly(this compound), specific values for these constants have been reported, such as K = 0.00387 dl/g and a = 0.725, which were employed in studies to determine the viscosity-average molecular weight researchgate.net.

Interactive Table: Mark-Houwink Parameters for Poly(this compound)

ParameterValue (dl/g or dimensionless)
K0.00387
a0.725

Note: These values are specific to a particular solvent and temperature as reported in the literature. researchgate.net

Molecular Weight Distribution Analysis (GPC, Turbidimetric Titration)

Determining the molecular weight distribution is crucial for understanding the properties and performance of polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for this purpose.

GPC separates polymer molecules based on their hydrodynamic volume in solution. By using calibration standards, typically narrow molecular weight polystyrene standards, the molecular weight distribution (including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)) of the polymer can be determined mdpi.com. GPC analysis has been applied to characterize the molecular weight of poly(alkyl acrylates) and their copolymers ijeas.orga-star.edu.sgrsc.org.

Morphological Characterization (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology and microstructure of polymer samples. SEM can provide insights into the shape, size, and arrangement of polymer particles or the texture of polymer films.

SEM has been utilized to observe the morphology of various polyacrylate materials, including particles and films icm.edu.plmdpi.comakademiabaru.comacs.orgncsu.edu. Sample preparation for SEM typically involves coating the sample with a thin layer of a conductive material, such as gold, under vacuum to prevent charging effects and improve image resolution ncsu.edu. SEM micrographs can reveal details about the surface smoothness, porosity, and the presence of distinct phases in polymer blends or composites icm.edu.plmdpi.comakademiabaru.comncsu.edu. While specific SEM images solely of poly(this compound) homopolymer particles or films were not extensively detailed in the search results, the technique is applicable for characterizing the morphology of synthesized PDA materials.

This compound is a chemical compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . nih.govalfa-chemistry.com It is also known by its IUPAC name, decyl prop-2-enoate. nih.govalfa-chemistry.com this compound is a liquid that is less dense than water and insoluble in water. nih.govalfa-chemistry.com Its PubChem CID is 16541. nih.govalfa-chemistry.com

Surface Characterization Techniques (e.g., Profilometric Analysis for Coatings) Surface characterization techniques are employed to analyze the topography and other surface-specific properties of materials, including polymers of this compound used in coatings. Profilometric analysis, for example, is a method used to measure the surface roughness and texture of a material.researchgate.netnih.govThis is particularly relevant for coatings, where surface topography significantly influences properties such as gloss, adhesion, and wear resistance.researchgate.netnih.govpolito.it

In the context of acrylate-based coatings, profilometry has been utilized to assess changes in surface roughness. For instance, studies on UV-curable acrylic coatings have employed profilometry for surface roughness analysis to correlate it with properties like gloss and abrasion resistance. researchgate.net Similarly, in the characterization of UV-curable low surface energy polyurethane acrylate/fluorinated siloxane resin hybrid coatings, a 3D universal optical profilometer was used to monitor surface roughness, with averaged roughness measured using analysis software based on collected images. nih.gov These studies highlight the role of surface roughness, as measured by profilometry, in influencing coating performance characteristics such as hydrophobicity and abrasion resistance. nih.gov

Other surface characterization techniques applied to acrylate-based materials, which could be relevant to this compound polymers, include contact angle measurements to assess wettability and surface free energy, and Electron Spectroscopy for Chemical Analysis (ESCA) or X-ray Photoelectron Spectroscopy (XPS) to analyze surface chemical composition. nih.govnih.gov These techniques, in combination with profilometry, provide a comprehensive understanding of the surface properties of this compound polymers and coatings.

Computational Chemistry and Molecular Modeling Approaches Computational chemistry and molecular modeling are valuable tools for studying the behavior of chemical systems at a molecular level, including this compound and its polymers.kallipos.gramazon.comThese approaches can provide insights into molecular structure, properties, and interactions that are complementary to experimental techniques.kallipos.gramazon.com

Molecular Dynamics (MD) Simulations Molecular Dynamics (MD) simulations are a type of computational method used to simulate the time evolution of a system of interacting particles, such as atoms and molecules.kallipos.grnih.govThis technique is based on applying classical mechanics to calculate the forces between particles and predict their motion over time.kallipos.grnih.govMD simulations can be used to study the structural and dynamic properties of polymers, including their behavior in different environments.acs.orgrsc.org

While direct examples of MD simulations specifically on poly(this compound) were not extensively found in the search results, MD simulations have been applied to study related acrylic polymers and their interactions. For instance, MD simulations have been used to investigate the degradation mechanisms of acrylic polymers found in paints and to study the absorption of pollutants into thin acrylic polymer films. acs.org MD simulations have also been employed to study the structure and dynamics of aqueous solutions containing poly(acrylic acid) and non-ionic surfactants with decyl chains, providing insights into self-assembly and intermolecular structure. rsc.org These examples demonstrate the applicability of MD simulations to understanding the behavior of acrylate-based systems at a molecular level.

In the context of surface properties, MD simulations have been integrated with experimental approaches to characterize low-free-energy coatings, such as those based on perfluoro-decyl-acrylate (PFDA). researchgate.netnpl.co.ukinrim.it These studies used MD models to distinguish the chemical contribution to properties like contact angle. researchgate.net

Predicting Surface Free Energy Predicting surface free energy is important for understanding and controlling the surface properties of materials, particularly their wettability and adhesion characteristics.researchgate.netrsc.orglehigh.eduComputational methods, often coupled with experimental data, can be used for this purpose.

Surface free energy can be experimentally quantified through contact angle measurements using various liquids. rsc.orglehigh.edu Computational modeling can complement these measurements by providing a deeper understanding of the factors influencing surface free energy at a molecular level. For example, integrated experimental and molecular dynamics approaches have been used to characterize the surface free energy of coatings. researchgate.netnpl.co.ukinrim.itresearchgate.net In the case of perfluoro-decyl-acrylate (PFDA) coatings, a combined approach using MD simulations and experimental measurements was capable of quantitatively distinguishing the contribution of the coating to the reduction of surface free energy. researchgate.netnpl.co.ukinrim.itresearchgate.net This highlights how computational modeling can help decouple the roles of surface chemistry and roughness in determining surface free energy. researchgate.netnpl.co.ukinrim.itresearchgate.net

The ability to predict surface free energy through computational chemistry and molecular modeling aids in the rational design of materials with tailored surface properties, such as low wettability or enhanced adhesion. inrim.itresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Decyl Acrylate-Based Materials with Enhanced Properties

Research continues into developing novel materials based on decyl acrylate (B77674) by copolymerization with other monomers to achieve enhanced properties. For instance, studies have explored the copolymerization of this compound with styrene (B11656) to improve thermal stability, which is beneficial for applications like lubricating oil additives . The inclusion of styrene can increase the thermal stability of the resulting copolymer . The properties of acrylate polymers, including hydrophobicity and glass transition temperature (Tg), are significantly influenced by the nature of the side chain, with longer chains like the C₁₂ chain in dothis compound (structurally similar to this compound) providing superior hydrophobicity and lower Tg compared to shorter-chain analogs . Future work may focus on designing copolymers with specific co-monomers to fine-tune properties such as mechanical strength, thermal resistance, and surface characteristics for targeted applications. The development of plasticizer-free materials, such as cross-linked dothis compound microspheres, represents another avenue for creating novel materials with desirable properties for applications like optical ion sensing psu.eduresearchgate.net.

Advanced Polymerization Techniques for Tailored Architectures

Advanced polymerization techniques, particularly controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer precise control over polymer architecture, including molecular weight, molecular weight distribution, functionality, and composition sigmaaldrich.comtcichemicals.com. These techniques are crucial for synthesizing this compound polymers with tailored structures, such as block or statistical copolymers, which can lead to materials with unique properties tcichemicals.com. RAFT polymerization has been successfully used to synthesize poly(dothis compound) with narrow molecular weight distribution, which can then be used as stabilizers in the synthesis of other polymer microspheres nih.gov. Future research will likely focus on applying and refining these controlled polymerization techniques for this compound to create complex architectures, including gradient copolymers, star polymers, and polymer brushes, enabling fine-tuning of material performance for high-end applications. Sequence-controlled acrylate oligomers have also been synthesized using RAFT, indicating potential for precise monomer placement in future this compound polymers rsc.org.

Integration of this compound Polymers in Hybrid and Composite Systems

The integration of this compound polymers into hybrid and composite systems is an active area of research aimed at combining the desirable properties of poly(this compound) with those of other materials. This involves using this compound polymers as a matrix or as a component in blends with other polymers or reinforcing fillers. For example, acrylate polymers are being explored for use in waterborne acrylic dispersions, which can be combined with biopolymers to create more sustainable and high-performance latex-based bio-composites mdpi.com. Hybrid composites, generally defined as a combination of two or more fillers in a common matrix, or a blend of two or more polymers reinforced with one or more fillers, offer opportunities to create multifunctional materials researchgate.netmdpi.com. Future research could investigate the use of this compound polymers in conjunction with various nanofillers (e.g., carbon nanotubes, graphene, nanoparticles) or natural fibers to develop composites with enhanced mechanical, thermal, or electrical properties. The development of plasticizer-free microspheres from cross-linked dothis compound highlights the potential for integrating these polymers into functional composite materials for sensing applications psu.eduresearchgate.net.

Addressing Environmental Challenges in this compound Research

While this compound and its polymers have various applications, addressing their environmental impact is a critical future research direction. This includes exploring the development of more sustainable synthesis methods and investigating the biodegradability or recyclability of this compound-based materials. Research into the thermal degradation of acrylic polymers provides insights into their behavior at elevated temperatures, which is relevant for recycling and disposal strategies researchgate.net. The broader trend in the acrylate market includes a focus on developing high-performance waterborne acrylate emulsions to replace solvent-based products, reducing environmental pollution sdlookchem.com. Future work needs to focus on designing this compound polymers that are inherently more environmentally friendly, either through the use of bio-based feedstocks where possible or by incorporating features that promote degradation under specific environmental conditions without releasing harmful substances. Investigating the potential for chemical or biological recycling of poly(this compound) is also a crucial area.

Computational and Data-Driven Approaches in Material Design

Computational and data-driven approaches are becoming increasingly important in accelerating the design and discovery of new materials, including this compound polymers. Techniques such as molecular dynamics simulations and integrated computational materials engineering (ICME) can be used to predict material properties, understand polymerization kinetics, and design polymer structures with desired characteristics researchgate.netnpl.co.ukosti.gov. Computational methods can aid in characterizing acrylate materials and designing photoresins mdpi.com. Future research will leverage these computational tools to simulate the behavior of this compound monomers and polymers, predict properties like glass transition temperature, solubility, and mechanical performance, and screen potential co-monomers or additives for optimal material design. Data-driven approaches, including machine learning, can analyze experimental data to identify correlations between polymer structure and properties, guiding the synthesis of novel this compound-based materials with enhanced performance.

Q & A

Basic Research Questions

Q. What critical parameters should researchers optimize during the synthesis of decyl acrylate via esterification?

  • Methodological Guidance :

  • Catalyst Selection : Use acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (e.g., lipases) to enhance reaction efficiency. Monitor reaction progress via FTIR to track ester bond formation .
  • Molar Ratios : Maintain a 1:1.2 molar ratio of acrylic acid to decyl alcohol to ensure excess alcohol drives esterification to completion .
  • Temperature Control : Operate within 60–80°C to balance reaction rate and avoid thermal degradation of reactants. Use reflux condensers to minimize volatilization .
  • Inhibitor Addition : Include hydroquinone (50–200 ppm) to prevent premature polymerization during synthesis .

Q. How can researchers ensure reproducibility in this compound polymerization experiments?

  • Methodological Guidance :

  • Protocol Standardization : Document exact monomer-to-initiator ratios (e.g., 100:1 molar ratio with AIBN) and solvent purity (e.g., HPLC-grade toluene) .
  • Oxygen Exclusion : Purge reaction systems with nitrogen for ≥30 minutes to eliminate oxygen, which inhibits free-radical polymerization .
  • Kinetic Monitoring : Use gel permeation chromatography (GPC) to track molecular weight distribution and confirm consistency across batches .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Guidance :

  • Gas Chromatography (GC) : Quantify residual monomers and solvents with a DB-5 column and FID detector, using helium as the carrier gas .
  • NMR Spectroscopy : Analyze 1^1H NMR peaks (e.g., δ 6.4–6.1 ppm for acrylate vinyl protons) to confirm structural integrity .
  • DSC Analysis : Measure thermal stability and glass transition temperature (TgT_g) to identify impurities affecting polymer properties .

Advanced Research Questions

Q. How does the incorporation of this compound into polyacrylate copolymers influence the rheological behavior of lubricating oils?

  • Methodological Guidance :

  • Copolymer Design : Synthesize copolymers with varying this compound ratios (e.g., 10–50 mol%) alongside co-monomers like octyl acrylate or hexathis compound .
  • Shear Rate Analysis : Use rotational rheometry to measure viscosity-shear rate profiles at 25–100°C, simulating operational conditions .
  • Molecular Weight Correlation : Relate copolymer MwM_w (via GPC) to viscosity enhancement mechanisms, such as chain entanglement or steric hindrance .

Q. What strategies can resolve contradictions in reported glass transition temperatures (TgT_g) of this compound-containing polymers?

  • Methodological Guidance :

  • Steric Effects : Compare TgT_g of linear vs. branched this compound isomers using DSC. Branched isomers (e.g., tert-decyl) exhibit higher TgT_g due to restricted chain mobility .
  • Crosslinking Analysis : Quantify crosslink density via swelling experiments in toluene to assess how network structure impacts TgT_g deviations .
  • Data Normalization : Control for molecular weight (Mw>50,000M_w > 50,000 Da) and polydispersity (PDI < 1.5) to isolate composition-dependent TgT_g trends .

Q. How can researchers mitigate batch-to-batch variability in this compound-based hydrogel synthesis?

  • Methodological Guidance :

  • Monomer Purification : Pre-treat this compound with inhibitor-removing columns (e.g., basic alumina) to eliminate stabilizers affecting reactivity .
  • Initiator Half-Life Calibration : Adjust UV initiation times based on real-time FTIR monitoring of acrylate conversion rates .
  • Swelling Kinetics Modeling : Use Peppas-Sahlin models to correlate crosslinker concentration (e.g., 0.5–2.0 mol% PEGDA) with hydrogel consistency .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity data for this compound across studies?

  • Methodological Guidance :

  • Exposure Pathway Differentiation : Isolate dermal vs. inhalation toxicity by conducting OECD 439 (skin irritation) and OECD 403 (acute inhalation) assays separately .
  • Impurity Profiling : Compare LC-MS profiles of this compound batches to identify contaminants (e.g., residual acrylic acid) skewing toxicity results .
  • Dose-Response Validation : Replicate studies using EC50_{50} values from at least three independent cell lines (e.g., HaCaT, A549) to confirm cytotoxicity thresholds .

Q. What experimental frameworks validate the environmental persistence of this compound degradation byproducts?

  • Methodological Guidance :

  • Hydrolysis Simulation : React this compound with aqueous buffers (pH 4–10) at 25°C for 30 days. Quantify decanol and acrylic acid via GC-MS .
  • Microcosm Studies : Analyze soil and water samples for 90 days under controlled UV exposure to model photodegradation kinetics .
  • QSAR Modeling : Predict ecotoxicity of degradation products using EPI Suite™, prioritizing high-risk metabolites for empirical testing .

Tables for Key Data Reference

Property This compound Copolymer (C10_C16) Analytical Method
Molecular Weight (MwM_w)212.3 g/mol45,000–60,000 DaGPC (PS standards)
TgT_g (Homopolymer)–60°C –45°C (10% C10)DSC (10°C/min)
Viscosity (25°C)5.2 mPa·s320 mPa·s (20% C10 in oil)Rotational Rheometry
LC50_{50} (Fish)12 mg/L (96h) N/AOECD 203

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.